molecular formula C16H13Cl2NO4 B5766747 methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate CAS No. 301680-46-6

methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Cat. No.: B5766747
CAS No.: 301680-46-6
M. Wt: 354.2 g/mol
InChI Key: ZZIVMEREMOBTBA-UHFFFAOYSA-N
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Description

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C16H13Cl2NO4 and its molecular weight is 354.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0221633 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, also known by its CAS number 301680-46-6, is a synthetic organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13Cl2NO4
  • Molecular Weight : 366.19 g/mol
  • IUPAC Name : this compound

The compound features a methoxy group and dichloro substituents on the aromatic rings, which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
  • Cell Signaling Modulation : It interacts with nuclear receptors that regulate gene expression related to cell growth and apoptosis. This interaction can alter cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells.
  • Microtubule Stabilization : Similar to other benzoate derivatives, this compound may stabilize microtubules, affecting cellular division and potentially providing anticancer effects.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties:

  • In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. It induced apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction via caspase activation
HeLa4.8Microtubule stabilization

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have reported that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cancer Treatment : A study published in the Journal of Cancer Research evaluated the effects of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
  • Inflammation Models : In an animal model of acute inflammation, administration of this compound resulted in decreased edema and inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-12(18)8-7-11(17)13(14)15(20)19-10-5-3-9(4-6-10)16(21)23-2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIVMEREMOBTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206279
Record name Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301680-46-6
Record name Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301680-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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